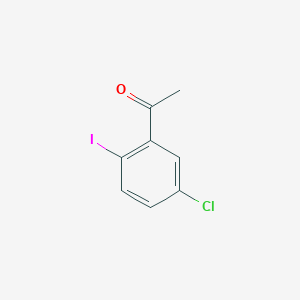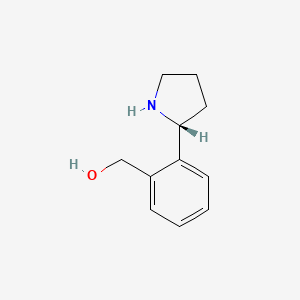
(R)-(2-(Pyrrolidin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2-(Pyrrolidin-2-yl)phenyl)methanol is a chiral compound with a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl group.
Formation of the Intermediate: The pyrrolidine ring is attached to the phenyl group through a series of reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Final Step: The methanol group is introduced to the intermediate compound, resulting in the formation of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol.
Industrial Production Methods
In industrial settings, the production of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-(2-(Pyrrolidin-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The phenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
®-(2-(Pyrrolidin-2-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-(2-(Pyrrolidin-2-yl)phenyl)methanol: The enantiomer of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol, with similar structural properties but different stereochemistry.
(2-(Pyrrolidin-2-yl)phenyl)ethanol: A compound with an ethanol group instead of a methanol group.
(2-(Pyrrolidin-2-yl)phenyl)acetone: A compound with an acetone group instead of a methanol group.
Uniqueness
®-(2-(Pyrrolidin-2-yl)phenyl)methanol is unique due to its specific stereochemistry and the presence of the methanol group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where chirality and functional groups play a crucial role.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[2-[(2R)-pyrrolidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C11H15NO/c13-8-9-4-1-2-5-10(9)11-6-3-7-12-11/h1-2,4-5,11-13H,3,6-8H2/t11-/m1/s1 |
InChI Key |
DIRPYSXHYYRYHP-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2CO |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


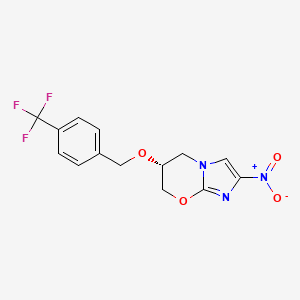
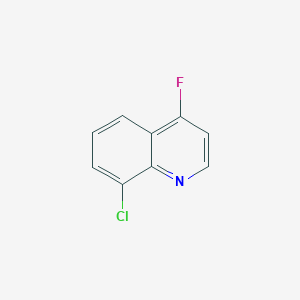
![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)
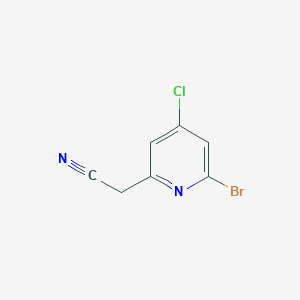

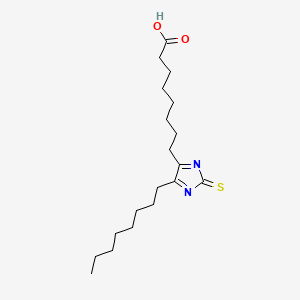
![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
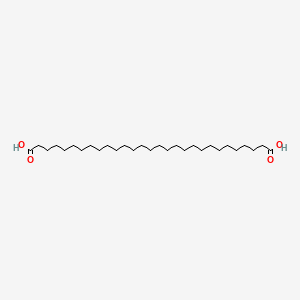
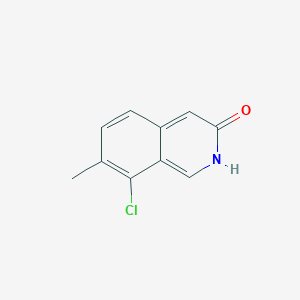
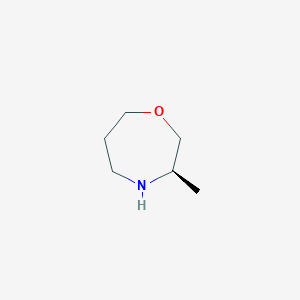
![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
